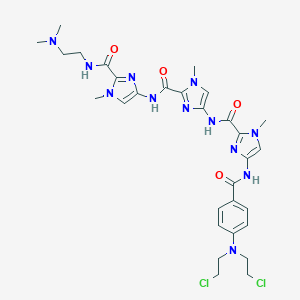

![molecular formula C28H54ClN5O4Si3 B121224 2-Cloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimetilsilil]-adenosina CAS No. 195727-26-5](/img/structure/B121224.png)

2-Cloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimetilsilil]-adenosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine (C2TDA) is a modified form of adenosine, a nucleoside found in RNA that plays an important role in the regulation of various metabolic processes. C2TDA is a synthetic compound that has been used in various research studies to investigate its potential as an anti-cancer agent. C2TDA has several unique properties that make it an attractive research tool, including its ability to selectively target cancer cells, its low toxicity, and its ability to inhibit the growth of cancer cells.

Aplicaciones Científicas De Investigación

Agonista del Receptor A1-Adenosina

Este compuesto sirve como un agonista protegido del receptor A1-adenosina . El receptor A1-adenosina tiene implicaciones significativas en los sistemas cardiovascular, renal y nervioso central. Al actuar sobre este receptor, el compuesto se puede utilizar para estudiar las arritmias cardíacas, la isquemia miocárdica y otras afecciones relacionadas.

Inducción de Apoptosis

Se ha observado que desempeña un papel en la inducción de la apoptosis . Este proceso de muerte celular programada es crucial en la investigación del cáncer, donde el compuesto se puede utilizar para estudiar la eliminación de las células cancerosas sin afectar las células sanas circundantes.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release .

Mode of Action

As a protected A1-adenosine receptor agonist , this compound interacts with its target by binding to the receptor and inducing a conformational change . This change triggers a series of intracellular events that lead to the inhibition of adenylate cyclase activity .

Biochemical Pathways

The activation of the A1-adenosine receptor leads to the inhibition of adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels affects various downstream signaling pathways, including the suppression of neurotransmitter release .

Pharmacokinetics

Its solubility in chloroform, dichloromethane, dimethyl methoxide, and methanol suggests that it may have good bioavailability .

Result of Action

The activation of the A1-adenosine receptor by this compound leads to a decrease in cAMP levels, which can result in the suppression of neurotransmitter release . Additionally, it has been reported to induce apoptosis .

Propiedades

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)/t18-,20-,21-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPWDVVMCBUEMP-UMCMBGNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54ClN5O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444232 |

Source

|

| Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195727-26-5 |

Source

|

| Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)